Ethyl 8-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 8-chloroquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties
Mechanism of Action
Target of Action
Ethyl 8-chloroquinoline-3-carboxylate is a type of quinoline-3-carboxylate, which has been found to have potential antibacterial properties . The primary targets of this compound are likely to be bacterial cells, particularly Bacillus subtilis and Vibrio cholera .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to moderate antibacterial activity . The interaction of this compound with its targets likely disrupts essential bacterial processes, resulting in the inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial properties, it is likely that the compound interferes with key bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways can lead to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. This is achieved through the compound’s interaction with its bacterial targets and its disruption of key bacterial processes . The compound’s antibacterial activity has been demonstrated in vitro against Bacillus subtilis and Vibrio cholera .
Biochemical Analysis
Biochemical Properties
Ethyl 8-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to exhibit moderate antibacterial activity against Bacillus subtilis and Vibrio cholera . The interaction of this compound with bacterial enzymes involves binding to the active sites, thereby inhibiting their function and disrupting essential metabolic processes. Additionally, this compound may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and protein synthesis, leading to cell death . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components . Additionally, this compound may interact with nucleic acids, leading to changes in their structure and function. These interactions can result in the inhibition of DNA replication and transcription, ultimately affecting cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound may affect metabolic fluxes by inhibiting key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:
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Base-Catalyzed Friedlander Condensation:
- Reactants: o-aminobenzophenone and diethylmalonate.
- Conditions: Base-catalyzed reaction, typically using piperidine as a catalyst.
- Product: Ethyl 2-oxoquinoline-3-carboxylate.
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Chlorination:
- Reactants: Ethyl 2-oxoquinoline-3-carboxylate and phosphorus oxychloride (POCl3).
- Conditions: Chlorination reaction.
- Product: this compound .
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes as laboratory methods but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
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Substitution Reactions:
- Common Reagents: Nucleophiles such as amines or thiols.
- Conditions: Typically carried out in organic solvents like dichloromethane or ethanol.
- Major Products: Substituted quinoline derivatives.
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Oxidation Reactions:
- Common Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Carried out under acidic or basic conditions.
- Major Products: Oxidized quinoline derivatives.
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Reduction Reactions:
- Common Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Carried out under mild to moderate conditions.
- Major Products: Reduced quinoline derivatives .
Scientific Research Applications
Ethyl 8-chloroquinoline-3-carboxylate has a wide range of applications in scientific research, including:
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Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology:
- Investigated for its potential antibacterial and antimalarial activities.
- Studied for its effects on various biological pathways and targets.
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Medicine:
- Explored as a potential therapeutic agent for treating bacterial infections and malaria.
- Evaluated for its anticancer properties and ability to inhibit tumor growth.
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Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the development of new materials and chemical processes .
Comparison with Similar Compounds
Ethyl 8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:
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Ethyl 4-chloroquinoline-3-carboxylate:
- Similar in structure but with the chlorine atom at the 4-position instead of the 8-position.
- Exhibits similar biological activities but may differ in potency and selectivity.
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Ethyl 6-bromoquinoline-3-carboxylate:
- Contains a bromine atom at the 6-position instead of chlorine at the 8-position.
- May have different reactivity and biological properties due to the presence of bromine.
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Ethyl 8-methoxyquinoline-3-carboxylate:
- Contains a methoxy group at the 8-position instead of chlorine.
- May exhibit different solubility and pharmacokinetic properties .
This compound stands out due to its unique substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 8-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDXHDHWDZBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739302 | |
Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-19-7 | |
Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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